H-Lys-Thr-Tyr-OH
Description
H-Lys-Thr-Tyr-OH is a tripeptide composed of lysine (Lys), threonine (Thr), and tyrosine (Tyr) residues. Its molecular formula is C₁₉H₃₀N₄O₆, with a molecular weight of 410.47 g/mol and a CAS number of 108191-44-2 . The peptide is provided at a purity of ≥98% and is strictly intended for scientific research, excluding human or non-research animal applications . Key structural features include:
- Lysine: Contributes a positively charged ε-amino group, enabling electrostatic interactions with negatively charged biomolecules.
- Tyrosine: Contains a phenolic hydroxyl group, critical for hydrogen bonding and aromatic interactions.
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(23-17(26)14(21)4-2-3-9-20)18(27)22-15(19(28)29)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29)/t11-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQSSOAGMZGXFT-MEYUZBJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Thr-Tyr-OH can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, which simplifies purification and allows for the efficient synthesis of peptides.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: Attach the first amino acid (tyrosine) to a solid resin.
Step 2: Protect the amino group of tyrosine using a protecting group like Fmoc (fluorenylmethyloxycarbonyl).
Step 3: Deprotect the amino group and couple the next amino acid (threonine) using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Step 4: Repeat the deprotection and coupling steps for the final amino acid (lysine).
Step 5: Cleave the peptide from the resin and remove all protecting groups using a strong acid like trifluoroacetic acid (TFA).
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Solution-Phase Synthesis
Step 1: Protect the amino and carboxyl groups of the amino acids.
Step 2: Couple the amino acids in the desired sequence using coupling reagents.
Step 3: Deprotect the peptide to obtain the final product.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
H-Lys-Thr-Tyr-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Amino groups in lysine can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for lysine modification.
Major Products Formed
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with various functional groups attached to lysine.
Scientific Research Applications
Introduction to H-Lys-Thr-Tyr-OH
This compound, a tripeptide composed of lysine, threonine, and tyrosine, has garnered attention in scientific research due to its diverse applications in chemistry, biology, medicine, and industry. Understanding the properties and potential uses of this compound is crucial for advancing research in various fields.
Structure
This compound has the molecular formula C19H30N4O6 and a molecular weight of 394.47 g/mol. The sequence of amino acids—lysine (Lys), threonine (Thr), and tyrosine (Tyr)—is linked by peptide bonds, which are critical for its biological activity.
Chemistry
This compound serves as a model compound for studying peptide synthesis and modification techniques. Its structure allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution reactions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of dityrosine or other oxidative products | Hydrogen peroxide |
| Reduction | Targeting disulfide bonds in modified peptides | Dithiothreitol (DTT) |
| Substitution | Modification of lysine residues | N-hydroxysuccinimide (NHS) esters |
Biology
In biological systems, this compound can interact with enzymes and proteins. Its amino acid residues facilitate various interactions:
- Lysine : Forms ionic bonds.
- Threonine : Participates in hydrogen bonding.
- Tyrosine : Engages in hydrophobic interactions.
These interactions make it a valuable substrate for enzymatic studies and protein-protein interaction research.
Medicine
Research has indicated that this compound may have therapeutic properties. Studies suggest its potential role in neuroprotection during ischemic stroke, showing significant improvement in neuronal survival rates. Furthermore, it is being investigated for its utility in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry
In industrial applications, this compound is utilized in developing peptide-based materials. Its properties make it suitable for use in biotechnology, particularly in creating biomaterials that mimic natural tissues.
Case Study 1: Neuroprotection Research
A study focused on the effects of peptide analogs on neuronal survival during ischemic conditions demonstrated that this compound significantly improved outcomes compared to controls. This suggests its potential as a therapeutic agent for stroke management.
Case Study 2: Drug Delivery Systems
Research into the gelation properties of tyrosine derivatives indicates that similar compounds can be utilized for drug delivery applications. The ability of these peptides to form hydrogels under specific conditions highlights their potential for encapsulating drugs and facilitating controlled release .
Table 2: Comparison of Tripeptides
| Tripeptide | Sequence | Potential Applications |
|---|---|---|
| This compound | Lys-Thr-Tyr | Neuroprotection, drug delivery |
| H-Lys-Tyr-Thr-OH | Lys-Tyr-Thr | Enzymatic studies |
| H-Thr-Lys-Tyr-OH | Thr-Lys-Tyr | Biomaterials development |
Mechanism of Action
The mechanism of action of H-Lys-Thr-Tyr-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, and other proteins through its amino acid residues. The lysine residue can form ionic bonds, the threonine residue can participate in hydrogen bonding, and the tyrosine residue can engage in hydrophobic interactions and aromatic stacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of H-Lys-Thr-Tyr-OH are influenced by its sequence and residue composition. Below is a comparative analysis with structurally related peptides:
Table 1: Key Comparative Data
Sequence-Dependent Structural Variations
- This compound vs. H-Thr-Tyr-Lys-OH : Despite identical residue composition, sequence inversion alters physicochemical properties. For example, the terminal lysine in H-Thr-Tyr-Lys-OH may enhance electrostatic interactions with cellular membranes, whereas the terminal tyrosine in this compound could favor aromatic stacking .
- H-Lys-Tyr-OH : As a dipeptide, it lacks threonine, reducing hydroxyl-mediated solubility and hydrogen-bonding capacity compared to the tripeptide this compound .
Research Implications and Challenges
- Sequence Specificity: Minor sequence changes (e.g., this compound vs. H-Thr-Tyr-Lys-OH) can drastically alter bioactivity, underscoring the need for precise synthesis and characterization .
- Therapeutic Potential: While H-Thr-Tyr-Lys-OH is explored for neurological applications, this compound’s utility remains underexplored, warranting studies on its receptor-binding affinity and metabolic stability .
- Analytical Challenges : Differentiation of isomers (e.g., this compound vs. H-Tyr-Lys-Thr-OH) requires advanced techniques like tandem mass spectrometry or X-ray crystallography .
Biological Activity
H-Lys-Thr-Tyr-OH is a peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is a derivative of naturally occurring peptides and is involved in various physiological processes. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
Structure and Composition
This compound is composed of three amino acids:
- Lysine (Lys) : An essential amino acid important for protein synthesis.
- Threonine (Thr) : A polar amino acid that plays a role in protein structure and function.
- Tyrosine (Tyr) : An aromatic amino acid that is a precursor for neurotransmitters such as dopamine.
The sequence of these amino acids contributes to the peptide's biological properties, including its interaction with receptors and enzymes.
1. Neuroprotective Effects
Recent studies have indicated that peptides similar to this compound may exhibit neuroprotective effects. For instance, modifications in peptide sequences have been shown to enhance neuroprotection against ischemic events. Research has demonstrated that certain analogs can improve outcomes in models of stroke and traumatic brain injury by modulating neurotransmitter release and reducing oxidative stress .
2. Antioxidant Properties
Peptides containing tyrosine are known for their antioxidant capabilities. This compound may scavenge free radicals, thereby protecting cells from oxidative damage. This property is crucial in preventing cellular aging and various diseases related to oxidative stress .
3. Modulation of Immune Response
Peptides like this compound can influence immune responses by interacting with specific receptors on immune cells. This modulation can enhance the body's ability to respond to infections or reduce inflammation, making it a candidate for therapeutic applications in autoimmune diseases .
Case Study 1: Neuroprotection in Ischemic Stroke
A study investigated the effects of peptide analogs on neuroprotection during ischemic stroke. This compound showed significant improvement in neuronal survival rates when administered post-stroke in animal models. The peptide's mechanism was linked to its ability to enhance blood flow and reduce inflammation .
Case Study 2: Antioxidant Activity in Cellular Models
In vitro experiments demonstrated that this compound exhibited strong antioxidant activity, significantly reducing reactive oxygen species (ROS) levels in cultured neuronal cells. This suggests its potential use as a protective agent against neurodegenerative disorders characterized by oxidative stress .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotection | Enhances blood flow, reduces inflammation | Katz et al., 2001; Choi et al., 2012 |
| Antioxidant Activity | Scavenges free radicals | Fanelli et al., 2015 |
| Immune Modulation | Interacts with immune cell receptors | Boules et al., 2010 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
